4-Methoxyhonokiol

描述

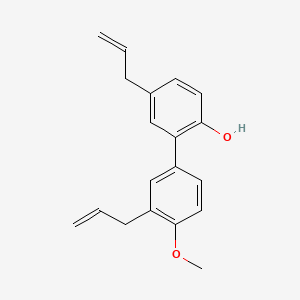

an NSAID isolated from Magnolia obovata; structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-4-6-14-8-10-18(20)17(12-14)15-9-11-19(21-3)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFHJKZVOALSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218693 | |

| Record name | 4-Methoxyhonokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68592-15-4 | |

| Record name | 4-Methoxyhonokiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68592-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyhonokiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HONOKIOL MONO-METHYL ETHER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxyhonokiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyhonokiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUH6B83HJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuroprotective Mechanisms of 4-Methoxyhonokiol: A Technical Guide for Researchers

Foreword: 4-Methoxyhonokiol (4-O-methylhonokiol), a bioactive neolignan derived from Magnolia species, has emerged as a promising therapeutic candidate for a spectrum of neurological disorders. Its neuroprotective effects are attributed to a multi-targeted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-amyloidogenic properties. This technical guide provides an in-depth overview of the molecular pathways modulated by this compound in neuronal cells, supported by quantitative data and detailed experimental methodologies, to serve as a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action in Neuronal Cells

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and molecular targets within neuronal and glial cells. These multifaceted actions collectively contribute to the reduction of neuroinflammation, oxidative stress, and neuronal apoptosis, while promoting cellular resilience.

Anti-Neuroinflammatory Effects

A primary mechanism of this compound is the potent suppression of neuroinflammatory cascades. This is achieved through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

-

Inhibition of Nuclear Factor-kappaB (NF-κB) Signaling: this compound has been demonstrated to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1] By preventing the degradation of IκBα, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting the translocation of its p50 and p65 subunits to the nucleus.[2] This leads to a downstream reduction in the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

-

Modulation of Cyclooxygenase-2 (COX-2): this compound is a potent and selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4][5] This inhibition contributes significantly to its anti-inflammatory and neuroprotective properties.

-

Cannabinoid Receptor 2 (CB2R) Agonism: this compound acts as an agonist at the cannabinoid receptor 2 (CB2R), which is primarily expressed on immune cells, including microglia in the central nervous system.[4] Activation of CB2R is associated with anti-inflammatory and immunomodulatory effects.

Attenuation of Oxidative Stress

This compound effectively mitigates oxidative stress in neuronal cells, a key contributor to neurodegeneration, through the activation of endogenous antioxidant defense mechanisms.

-

Activation of the Nrf2-ARE Pathway: this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.[6]

Modulation of Mitochondrial Function and Apoptosis

This compound plays a crucial role in preserving mitochondrial integrity and function, thereby preventing apoptotic cell death in neurons.

-

Sirtuin 3 (SIRT3) Activation: this compound is an activator of SIRT3, a mitochondrial deacetylase that plays a critical role in maintaining mitochondrial homeostasis and reducing oxidative stress.[7] Activation of SIRT3 by this compound has been shown to protect against mitochondrial dysfunction.

-

Regulation of Apoptotic Pathways: By preserving mitochondrial function and reducing oxidative stress, this compound inhibits the intrinsic apoptotic pathway.

Anti-Amyloidogenic Properties

In models of Alzheimer's disease, this compound has demonstrated the ability to reduce the production and accumulation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[2] This effect is linked to its anti-inflammatory properties, as neuroinflammation is known to exacerbate amyloidogenesis.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound in various in vitro and in vivo models.

Table 1: Inhibitory and Binding Affinities of this compound

| Target | Assay Type | Model System | IC50 / Ki / EC50 | Reference |

| COX-2 | Enzymatic Assay | Recombinant human COX-2 | 0.06 µM (IC50) | [8] |

| COX-1 | Enzymatic Assay | Recombinant human COX-1 | 2.4 µM (IC50) | [5] |

| Prostaglandin Production (COX-2 mediated) | Cellular Assay | Zymosan-injected mice | 0.10 µM (IC50) | [8] |

| Nitric Oxide (NO) Generation | Cellular Assay | LPS-stimulated RAW 264.7 macrophages | 9.8 µM (IC50) | [1] |

| Acetylcholinesterase | Enzymatic Assay | 12 nM (IC50) | [8] | |

| Cannabinoid Receptor 2 (CB2) | Radioligand Binding Assay | hCB2-transfected CHO-K1 cells | 188.5 nM (Ki) | [4] |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | hCB1-transfected CHO-K1 cells | 2.4 µM (Ki) | [4] |

| [35S]GTPγS Binding (CB2) | Functional Assay | hCB2-transfected CHO-K1 cells | 285.7 nM (EC50) | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

COX-2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on cyclooxygenase-2 (COX-2).

Methodology:

-

A commercial COX fluorescent inhibitor screening assay kit is typically used.

-

Recombinant human COX-2 enzyme is pre-incubated with this compound at various concentrations or vehicle control in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

The reaction is initiated by the addition of a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) and arachidonic acid.

-

The fluorescence intensity is measured over time using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[4]

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound to cannabinoid receptors CB1 and CB2.

Methodology:

-

Membranes from cells stably expressing human CB1 or CB2 receptors are prepared.

-

A radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is used as a tracer.

-

Membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.[4]

NF-κB Activation Assay (Western Blot for Nuclear Translocation)

Objective: To assess the effect of this compound on the nuclear translocation of NF-κB subunits (p65 and p50).

Methodology:

-

Neuronal or microglial cells are pre-treated with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

Nuclear and cytoplasmic protein fractions are isolated using a commercial kit.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for NF-κB p65 and p50.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.[1]

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

Objective: To determine if this compound promotes the nuclear translocation of Nrf2.

Methodology:

-

Neuronal cells are treated with this compound for various time points.

-

Nuclear and cytosolic fractions are prepared as described in the NF-κB assay.

-

Western blot analysis is performed using a primary antibody specific for Nrf2.

-

The levels of Nrf2 in the nuclear and cytosolic fractions are quantified and normalized to respective loading controls (e.g., Histone H3 for nuclear and GAPDH for cytosolic).[9]

Measurement of Mitochondrial Function (Seahorse XF Analyzer)

Objective: To evaluate the effect of this compound on mitochondrial respiration.

Methodology:

-

Neuronal cells are seeded in a Seahorse XF culture microplate.

-

The cells are treated with this compound or vehicle.

-

The culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

The Seahorse XF Cell Mito Stress Test is performed by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxidative phosphorylation), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

-

The oxygen consumption rate (OCR) is measured in real-time to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10]

Measurement of Amyloid-β (Aβ) Levels (ELISA)

Objective: To quantify the levels of Aβ1-40 and Aβ1-42 in cell culture supernatants or brain homogenates.

Methodology:

-

Samples (cell culture media or brain tissue lysates) are collected from experimental and control groups.

-

A sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for Aβ1-40 and Aβ1-42 is used.

-

The wells of a microplate are coated with a capture antibody specific for the C-terminus of the Aβ peptide.

-

Samples and standards are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is added, and the colorimetric or fluorometric signal is measured using a microplate reader.

-

The concentration of Aβ in the samples is determined by comparison to a standard curve.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Signaling pathways modulated by this compound in neuronal cells.

Caption: A generalized experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a neuroprotective agent with a well-defined, multi-faceted mechanism of action. Its ability to concurrently target neuroinflammation, oxidative stress, and mitochondrial dysfunction underscores its therapeutic potential for complex neurodegenerative diseases. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this promising natural compound.

Future investigations should focus on:

-

In-depth Pharmacokinetics and Blood-Brain Barrier Penetration: While studies indicate that this compound can cross the blood-brain barrier, more detailed pharmacokinetic studies are needed to optimize dosing and delivery strategies.[4]

-

Elucidation of Upstream Targets: Identifying the direct molecular targets of this compound will provide a more complete understanding of its mechanism of action.

-

Translational Studies: Rigorous preclinical studies in various animal models of neurodegenerative diseases are warranted to validate its therapeutic efficacy and safety profile before advancing to clinical trials.

This technical guide serves as a catalyst for continued exploration into the therapeutic promise of this compound, with the ultimate goal of translating this knowledge into novel treatments for debilitating neurological disorders.

References

- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of 4-O-methylhonokiol on lipopolysaccharide-induced neuroinflammation, amyloidogenesis and memory impairment via inhibition of nuclear factor-kappaB in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of cyclooxygenase-2 as a direct anti-inflammatory target of 4-O-methylhonokiol in zymosan-induced animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Honokiol Alleviates Oxidative Stress-Induced Neurotoxicity via Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway | PLOS One [journals.plos.org]

- 8. japsonline.com [japsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Honokiol alleviated neurodegeneration by reducing oxidative stress and improving mitochondrial function in mutant SOD1 cellular and mouse models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-O-Methylhonokiol: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions

Abstract

4-O-Methylhonokiol is a bioactive neolignan demonstrating a wide array of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This document provides a comprehensive overview of the discovery of 4-O-Methylhonokiol, its primary natural sources, and detailed protocols for its extraction and isolation. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery

4-O-Methylhonokiol was first identified by El-Feraly and Li in 1978.[1] Their pioneering work involved the analysis of phenolic constituents from the seeds of the Southern Magnolia (Magnolia grandiflora), which led to the isolation and characterization of this novel neolignan.[1] Structurally, it is a biphenolic compound, a derivative of honokiol, and is chemically known as 3',5-Di(prop-2-en-1-yl)[1,1'-biphenyl]-2-ol with a methyl group at the 4-O position.[2]

Natural Sources

4-O-Methylhonokiol is predominantly found in various species of the Magnolia genus.[3][4][5][6] While it was first discovered in Magnolia grandiflora, subsequent research has identified its presence in several other species, often alongside its better-known relatives, honokiol and magnolol.[1][3] The concentration and relative abundance of 4-O-Methylhonokiol can vary significantly depending on the plant species and the specific part of the plant being analyzed (e.g., bark, seeds, leaves).[7]

The primary plant sources identified in the literature include:

-

Magnolia grandiflora (Southern Magnolia): Notably abundant in the seeds.[1][7]

-

Magnolia obovata : Also present in the stem bark.[1]

-

Magnolia virginiana : Detected in the flowers.[1]

-

Magnolia garrettii [1]

Quantitative Data on Natural Abundance

The concentration of 4-O-Methylhonokiol varies among different Magnolia species and tissues. The following tables summarize the available quantitative data from scientific literature.

Table 1: Concentration of Neolignans in Magnolia grandiflora Seeds

| Compound | Concentration (% of neolignan content) |

| 4-O-Methylhonokiol | ~10% |

| Magnolol | 1%–2% |

| Honokiol | 1%–2% |

| Data sourced from Schühly et al., 2009b as cited in[1]. |

Table 2: Yield and Content of 4-O-Methylhonokiol in Magnolia Bark

| Plant Species | Plant Part | Starting Material | Yield of 4-O-Methylhonokiol | Neolignan Content (% of total) |

| M. obovata | Stem Bark | 20 kg | 8.5 g | Not Specified |

| M. officinalis | Bark | Not Specified | Not Specified | 16.6% (4-O-Methylhonokiol), 16.5% (Honokiol), 12.9% (Magnolol) |

| Data sourced from Singha et al., 2019 and Lee et al., 2009a as cited in[1]. |

Experimental Protocols

Extraction and Isolation from Magnolia grandiflora Seeds

This protocol is based on the methodology described for isolating neolignans from M. grandiflora seeds.

Objective: To extract and isolate 4-O-Methylhonokiol from the seeds of Magnolia grandiflora.

Materials and Reagents:

-

Air-dried seeds of Magnolia grandiflora

-

Ethanol (95% v/v)

-

Dichloromethane (DCM)

-

n-Hexane

-

Methanol (MeOH)

-

Silica Gel for chromatography

-

Centrifugal Preparative Thin-Layer Chromatography (CPTLC) apparatus (e.g., Chromatotron®)

Procedure:

-

Preparation of Plant Material: Air-dry the collected Magnolia grandiflora seeds and grind them into a fine powder.

-

Solvent Extraction: a. Soak the powdered seeds (e.g., 107 g) in ethanol (e.g., 200 mL). b. Allow the mixture to macerate for 24 hours at room temperature. c. Decant the ethanol extract. d. Repeat the extraction process on the seed residue with fresh ethanol for another 24 hours to ensure exhaustive extraction. e. Combine the ethanol extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to yield a viscous, oily residue.

-

Chromatographic Isolation (CPTLC): a. Prepare a silica gel rotor (e.g., 6 mm thickness) for the CPTLC apparatus. b. Dissolve a portion of the oily extract (e.g., 2 g) in a minimal amount of dichloromethane (DCM). c. Apply the dissolved sample to the center of the spinning silica gel rotor (e.g., rotating at 700 rpm). d. Elute the compounds from the rotor using a gradient of solvents with increasing polarity. e. Begin elution with a non-polar solvent, n-hexane (200 mL), followed by a solvent of intermediate polarity, dichloromethane (200 mL), and finally a polar solvent, methanol (200 mL). f. Collect the fractions as they elute from the rotor. 4-O-Methylhonokiol, being less polar than honokiol and magnolol, will elute in specific fractions.

-

Identification and Characterization: Analyze the collected fractions using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the presence and purity of 4-O-Methylhonokiol.

Key Signaling Pathways

4-O-Methylhonokiol exerts its biological effects by modulating several critical intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory effects of 4-O-Methylhonokiol is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) can lead to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes such as iNOS and COX-2.[10] 4-O-Methylhonokiol has been shown to inhibit the LPS-induced transcriptional and DNA binding activities of NF-κB, as well as the nuclear translocation of its p50 and p65 subunits.[10] This suppression of NF-κB activity leads to a downstream reduction in the expression of inflammatory mediators.[10][12]

Inhibition of PI3K/Akt Survival Pathway

4-O-Methylhonokiol has demonstrated pro-apoptotic activity in certain cancer cell lines by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][8] This pathway is crucial for cell survival, proliferation, and growth. By suppressing this pathway, 4-O-Methylhonokiol can trigger the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells.[2] This mechanism is distinct from the actions of its parent compound, honokiol, which has also been shown to suppress the PI3K/Akt pathway.[13][14]

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. Honokiol - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. Magnolia Bark: Benefits, Usage, and Side Effects [healthline.com]

- 6. Magnolia Bark: How Can It Improve Your Overall Health [webmd.com]

- 7. 4-O-Methylhonokiol Influences Normal Cardiovascular Development in Medaka Embryo [mdpi.com]

- 8. 4-O-Methylhonokiol - LKT Labs [lktlabs.com]

- 9. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Honokiol stimulates osteoblastogenesis by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-O-methylhonokiol inhibits colon tumor growth via p21-mediated suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effect of honokiol is mediated by PI3K/Akt pathway suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Honokiol mediated inhibition of PI3K/mTOR pathway: A potential strategy to overcome immunoresistance in glioma, breast and prostate carcinoma without impacting T cell function - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Methoxyhonokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhonokiol (MH), a neolignan isolated from the bark of Magnolia species, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of MH, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Pharmacological Properties

This compound exhibits a diverse range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and anxiolytic effects. These properties are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

MH has demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It significantly inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] This inhibition is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][4]

Anticancer Activity

MH exhibits cytotoxic effects against various cancer cell lines, including oral, breast, and colon cancer.[5][6] Its anticancer mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins.[5] Furthermore, MH can induce cell cycle arrest at the G2/M phase.[5] In oral squamous cell carcinoma cells, MH has been shown to have an IC50 of 2.5 µM.[5]

Neuroprotective Effects

MH has shown promise in protecting neuronal cells from various insults. It can mitigate β-amyloid-induced toxicity, a hallmark of Alzheimer's disease, by reducing oxidative stress and inhibiting apoptosis.[7] The neuroprotective effects are also linked to its ability to preserve mitochondrial function and antagonize excitotoxicity.[7][8]

Anxiolytic Properties

MH displays anxiolytic-like effects, which are believed to be mediated through the enhancement of GABAergic transmission.[9] Studies have shown that MH can increase chloride ion influx in cortical neurons, suggesting a positive allosteric modulation of GABA-A receptors.[9] In animal models, orally administered MH increased the time spent in the open arms of the elevated plus-maze, a common test for anxiety.[9]

Anti-diabetic and Anti-obesity Effects

In animal models of high-fat diet-induced obesity and insulin resistance, MH has been shown to improve metabolic parameters. It can reduce body weight, decrease fat accumulation, and improve glucose tolerance. The underlying mechanisms involve the enhancement of insulin signaling and the reduction of inflammation and oxidative stress in metabolic tissues.

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacological properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PE/CA-PJ41 | Oral Squamous Cell Carcinoma | 2.5 | [5] |

| SCC-9 | Oral Squamous Cell Carcinoma | ~18.5 (5.2 µg/ml) | [10] |

| Cal-27 | Oral Squamous Cell Carcinoma | ~20.0 (5.6 µg/ml) | [10] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Cmax | Tmax (h) | T1/2 (h) | Bioavailability (%) | Reference |

| Rat | Intravenous | 2 mg/kg | - | - | - | - | [11] |

| Rat | Oral | 10 mg/kg | 24.1 ± 3.3 ng/mL | 2.9 ± 1.9 | - | Low | [11] |

| Mouse | Intravenous | 5 mg/kg (as ME) | - | - | - | - | [12] |

| Mouse | Oral | 60 mg/kg (as ME) | - | - | - | <0.2 | [12] |

| Rabbit | Oral | 0.6 mg/kg | - | 0.85 | 0.35 | - | [10] |

*ME: Magnolia Extract

Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

MAPK Signaling Pathway

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the pharmacological properties of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines (e.g., PE/CA-PJ41, SCC-9, Cal-27) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with various concentrations of MH for 24-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of MH that causes 50% inhibition of cell growth.[5]

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C. Primary antibody dilutions can vary, for example, 1:1000 for antibodies against NF-κB p65, phospho-p38, and phospho-JNK.[13][14] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[14]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory and Anxiolytic Studies

-

Animal Models: Male ICR mice or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration: this compound is typically dissolved in a vehicle such as corn oil or a solution containing DMSO and saline and administered orally (p.o.) or intraperitoneally (i.p.).

-

Elevated Plus Maze (EPM) for Anxiolytic Activity: The EPM apparatus consists of two open arms and two closed arms. Mice are placed in the center of the maze, and their behavior is recorded for 5 minutes. The time spent in and the number of entries into the open and closed arms are measured to assess anxiety-like behavior.[9][15][16][17][18]

-

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity: Paw edema is induced by injecting carrageenan into the plantar surface of the hind paw. MH is administered prior to the carrageenan injection. The paw volume is measured at different time points using a plethysmometer to evaluate the anti-inflammatory effect.[4]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases, underpinned by its ability to modulate critical cellular signaling pathways. This guide provides a foundational understanding of its pharmacological properties, supported by quantitative data and established experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications. The detailed methodologies and signaling pathway diagrams presented herein are intended to facilitate future investigations into this compelling molecule.

References

- 1. Anti-inflammatory activity of this compound is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jbuon.com [jbuon.com]

- 6. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuro-Modulating Effects of Honokiol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective activity of honokiol and magnolol in cerebellar granule cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effects of 4-O-methylhonokiol isolated from Magnolia officinalis through enhancement of GABAergic transmission and chloride influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Pharmacokinetics and metabolism of 4-O-methylhonokiol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and Metabolic Profiling of Key Active Components of Dietary Supplement Magnolia officinalis Extract for Prevention against Oral Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. Elevated plus maze protocol [protocols.io]

- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

4-Methoxyhonokiol: A Deep Dive into its Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Methoxyhonokiol, a naturally occurring neolignan compound isolated from the bark of Magnolia species, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the suppression of two key signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to effectively inhibit this pathway. Studies have demonstrated that it prevents the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][2][3] This ultimately leads to a decrease in the transcriptional activity of NF-κB and a reduction in the expression of its target genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

References

- 1. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylhonokiol attenuates neuroinflammation: a role for cannabinoid receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of 4-O-Methylhonokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylhonokiol (MH), a neolignan biphenolic compound predominantly isolated from the bark and seed cones of Magnolia species, has garnered significant scientific interest for its diverse pharmacological activities. These include anti-inflammatory, anticancer, neuroprotective, and anxiolytic effects. As a potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for its development into a clinically viable drug. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of 4-O-Methylhonokiol, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic profile of 4-O-Methylhonokiol has been primarily investigated in rodent models. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rats Following a Single Intravenous Bolus Dose (2 mg/kg)

| Parameter | Value | Reference |

| Systemic Plasma Clearance (CL) | High | [1] |

| Volume of Distribution (Vd) | Large | [1] |

Note: Specific quantitative values for CL and Vd from the key rat study by Yu et al. (2014) were not available in the reviewed literature. The study qualitatively describes them as "high" and "large," respectively[1].

Table 2: Pharmacokinetic Parameters of 4-O-Methylhonokiol in Rodents Following Single Oral Administration

| Parameter | Species | Dose | Value | Reference |

| Maximum Plasma Concentration (Cmax) | Rat | 10 mg/kg | 24.1 ± 3.3 ng/mL | [1] |

| Time to Maximum Plasma Concentration (Tmax) | Rat | 10 mg/kg | 2.9 ± 1.9 h | [1] |

| Absolute Bioavailability (F) | Mouse | Not Specified | 1.1% | [2] |

Note: The oral bioavailability of 4-O-Methylhonokiol in rats is reported to be low[1]. The specific value of 1.1% is from a study in mice and is provided here as an estimation of its poor oral absorption characteristics[2].

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the bioavailability and pharmacokinetics of 4-O-Methylhonokiol.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of 4-O-Methylhonokiol in a rat model, based on the study by Yu et al. (2014)[1].

a) Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated for blood sampling.

b) Drug Administration:

-

Intravenous (IV): 4-O-Methylhonokiol is dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and saline) and administered as a single bolus injection into the tail vein at a dose of 2 mg/kg.

-

Oral (PO): 4-O-Methylhonokiol is suspended in a vehicle such as 0.5% carboxymethyl cellulose and administered by oral gavage at a dose of 10 mg/kg.

c) Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

d) Sample Analysis: Plasma concentrations of 4-O-Methylhonokiol and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

e) Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and bioavailability (F).

In Vivo Pharmacokinetic Study Workflow

In Vitro Metabolism Study

This protocol describes the general procedure for assessing the metabolic stability and pathways of 4-O-Methylhonokiol using rat liver subcellular fractions[1].

a) Enzyme Sources:

-

Rat Liver Microsomes (RLM): Used to study Phase I (e.g., oxidation, demethylation) and some Phase II (e.g., glucuronidation) metabolism.

-

Rat Liver Cytosol (RLC): Used to study Phase II metabolism (e.g., sulfation).

b) Incubation:

-

4-O-Methylhonokiol is incubated with RLM or RLC in the presence of appropriate cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation, PAPS for sulfation).

-

The reaction is initiated by adding the cofactor and incubated at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

c) Metabolite Identification: The quenched samples are analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of 4-O-Methylhonokiol[1].

a) Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with properties similar to the intestinal epithelium, are cultured on permeable Transwell® inserts.

b) Permeability Assessment:

-

A solution of 4-O-Methylhonokiol is added to the apical (AP) side of the Caco-2 monolayer, and the appearance of the compound on the basolateral (BL) side is measured over time (A-to-B transport, representing absorption).

-

Conversely, the compound is added to the BL side, and its appearance on the AP side is measured (B-to-A transport, representing efflux).

-

The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Bioavailability and Pharmacokinetic Insights

Absorption and Bioavailability

Studies have consistently shown that 4-O-Methylhonokiol has low oral bioavailability[1][2]. The peak plasma concentration (Cmax) after oral administration in rats is relatively low and is reached after a considerable time (Tmax), suggesting slow and/or poor absorption from the gastrointestinal tract[1]. The Caco-2 cell permeability assay indicated that 4-O-Methylhonokiol has moderate intrinsic permeability and is not a significant substrate for active efflux transporters, suggesting that poor intestinal permeation is not the primary reason for its low bioavailability[1].

Metabolism

The primary reason for the low oral bioavailability and high systemic clearance of 4-O-Methylhonokiol is extensive first-pass metabolism in the liver[1]. The main metabolic pathways are:

-

O-demethylation: Cytochrome P450 (CYP) enzymes in the liver metabolize 4-O-Methylhonokiol to its active counterpart, honokiol[1].

-

Phase II Conjugation: Both 4-O-Methylhonokiol and its primary metabolite, honokiol, undergo extensive Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted[1].

Metabolic Pathway of 4-O-Methylhonokiol

Distribution

Following intravenous administration, 4-O-Methylhonokiol exhibits a large volume of distribution, indicating that it distributes extensively into tissues outside of the plasma[1].

Signaling Pathways Modulated by 4-O-Methylhonokiol

The therapeutic effects of 4-O-Methylhonokiol are attributed to its ability to modulate various intracellular signaling pathways.

Signaling Pathways Modulated by 4-O-Methylhonokiol

Conclusion

4-O-Methylhonokiol is a promising bioactive compound with a wide range of pharmacological activities. However, its therapeutic potential is currently limited by its poor oral bioavailability, which is primarily due to extensive first-pass metabolism in the liver. Future research should focus on developing novel drug delivery systems, such as nanoformulations or prodrugs, to enhance its absorption and protect it from rapid metabolism. A more detailed characterization of its pharmacokinetic profile in higher animal models and eventually in humans will be crucial for its successful clinical translation.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information is based on preclinical studies, and the bioavailability and pharmacokinetics in humans may differ.

References

4-Methoxyhonokiol: A Comprehensive Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-methylhonokiol (4-MH), a neolignan found in the bark of Magnolia species, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2][3] As a derivative of the well-studied honokiol, 4-MH exhibits a range of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Methoxyhonokiol, offering a valuable resource for researchers and professionals involved in drug discovery and development. We will delve into the quantitative data of its biological activities, detailed experimental protocols, and the intricate signaling pathways it modulates.

Chemical Structure

4-O-methylhonokiol, with the IUPAC name 2-(4-methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol, is characterized by a biphenyl skeleton with a methoxy group at the C4 position of one phenyl ring and a hydroxyl group at the C2' position of the other.[1] Two allyl groups are present at positions C3 and C5'.[1] This unique structural arrangement is pivotal to its biological activity.

Structure-Activity Relationship (SAR)

The biological activities of this compound are intrinsically linked to its chemical structure. Modifications to the phenolic hydroxyl group, the methoxy group, and the allyl side chains have been shown to significantly impact its potency and efficacy.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of key inflammatory mediators and pathways, including cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[4][6][7]

Table 1: Anti-inflammatory Activity of this compound and Analogs

| Compound | Target/Assay | Cell Line/System | IC50/EC50 | Reference |

| This compound | COX-2 Inhibition | Human recombinant | 1.5 µg/mL | [4] |

| This compound | COX-2 Inhibition | Human recombinant | 0.06 µM | [6] |

| This compound | NO Generation | RAW 264.7 macrophages | 9.8 µM | [4][7] |

| Honokiol | COX-2 Inhibition | Human recombinant | 1.7 µg/mL | [4] |

| Magnolol | COX-2 Inhibition | Human recombinant | 2.0 µg/mL | [4] |

| F-IV (4′-(2-fluoroethoxy)-2-hydroxy-5-propyl-1,1′-biphenyl) | COX-2 Inhibition | Human recombinant | 0.09 µM | [6] |

| Celecoxib | COX-2 Inhibition | Human recombinant | >200 (Selectivity Index) | [6] |

The data suggests that the methoxy group at the 4-position contributes significantly to the anti-inflammatory potency, with this compound often exhibiting stronger activity than its parent compound, honokiol. The modification of the methoxy group, as seen in the fluoroethoxy analog F-IV, can maintain potent COX-2 inhibitory activity.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4][8]

Table 2: Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound | HeLa | Cervical Cancer | 12.4 µg/mL | [4] |

| This compound | A549 | Lung Cancer | 14.1 µg/mL | [4] |

| This compound | HCT116 | Colon Cancer | 14.4 µg/mL | [4] |

| This compound | SCC-9 | Oral Squamous Carcinoma | 5.2 µg/mL | [4] |

| This compound | Cal-27 | Oral Squamous Carcinoma | 5.6 µg/mL | [4] |

| Honokiol | SCC-9 | Oral Squamous Carcinoma | 5.5 µg/mL | [4] |

| Magnolol | SCC-9 | Oral Squamous Carcinoma | 7.8 µg/mL | [4] |

| Honokiol | Cal-27 | Oral Squamous Carcinoma | 6.6 µg/mL | [4] |

| Magnolol | Cal-27 | Oral Squamous Carcinoma | 5.1 µg/mL | [4] |

The cytotoxicity of this compound is comparable to or, in some cases, stronger than honokiol and magnolol, highlighting its potential as a scaffold for the development of novel anticancer agents.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from various insults, suggesting its therapeutic potential for neurodegenerative diseases.[5] Its neuroprotective effects are attributed to its ability to reduce oxidative stress and modulate signaling pathways crucial for neuronal survival.[2][5]

Table 3: Neuroprotective and Related Activities of this compound

| Compound | Target/Assay | Cell Line/System | Ki/EC50 | Reference |

| This compound | CB2 Receptor Binding | CHO-K1 cells | 188.5 nM (Ki) | [5] |

| This compound | CB1 Receptor Binding | CHO-K1 cells | 2.4 µM (Ki) | [5] |

| This compound | [35S]GTPγS Binding (CB2) | CHO-K1 cells | 285.7 nM (EC50) | [5] |

| 2-AG | [35S]GTPγS Binding (CB2) | CHO-K1 cells | 74.0 nM (EC50) | [5] |

The selective binding and activation of the CB2 receptor by this compound may contribute to its neuroprotective and anti-inflammatory effects in the central nervous system.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound are underpinned by its interaction with multiple intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound effectively suppresses inflammatory responses by inhibiting the NF-κB pathway and downregulating the expression of pro-inflammatory enzymes like iNOS and COX-2.[4][7] It also modulates the JNK and p38 MAPK pathways.[4]

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. 4′-O-methylhonokiol increases levels of 2-arachidonoyl glycerol in mouse brain via selective inhibition of its COX-2-mediated oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Neolignan Compounds from Magnolia Species: A Technical Guide for Researchers

Introduction

Neolignans, a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units, are abundant in various plant species, with the genus Magnolia being a particularly rich source. For centuries, extracts from Magnolia bark and flowers have been utilized in traditional medicine for their diverse therapeutic properties. Modern phytochemical investigations have identified and characterized a wide array of neolignans from different Magnolia species, with magnolol and honokiol being the most extensively studied. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their potent and multifaceted biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects. This technical guide provides an in-depth overview of neolignan compounds from Magnolia species, tailored for researchers, scientists, and drug development professionals. It encompasses a summary of their biological activities with quantitative data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways they modulate.

Biological Activities and Quantitative Data

The biological activities of neolignans from Magnolia species are diverse and well-documented. The following tables summarize the quantitative data (IC50 values) for the anti-cancer and anti-inflammatory effects of prominent neolignans.

Table 1: Anti-cancer Activity of Neolignans from Magnolia Species

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Honokiol | Raji (Human blood cancer) | MTT | 0.092 | [1] |

| HNE-1 (Human nasopharyngeal cancer) | MTT | 144.71 | [1] | |

| SKOV3 (Ovarian cancer) | MTT | 14 - 20 µg/mL | [2] | |

| RKO (Human colorectal carcinoma) | MTT | 12.47 µg/mL | [2] | |

| KKU-100 (Cholangiocarcinoma) | MTT (24h) | 48.82 | [3] | |

| KKU-100 (Cholangiocarcinoma) | MTT (48h) | 28.93 | [3] | |

| KKU-213L5 (Cholangiocarcinoma) | MTT (24h) | 49.99 | [3] | |

| KKU-213L5 (Cholangiocarcinoma) | MTT (48h) | 26.31 | [3] | |

| Magnolol | KKU-100 (Cholangiocarcinoma) | MTT (24h) | 72.86 | [3] |

| KKU-100 (Cholangiocarcinoma) | MTT (48h) | 34.2 | [3] | |

| KKU-213L5 (Cholangiocarcinoma) | MTT (24h) | 69.51 | [3] | |

| KKU-213L5 (Cholangiocarcinoma) | MTT (48h) | 50.64 | [3] | |

| 4-O-Methylhonokiol | HeLa (Cervical cancer) | Cytotoxicity | 12.4 µg/mL | [4] |

| A549 (Lung cancer) | Cytotoxicity | 14.1 µg/mL | [4] | |

| HCT116 (Colon cancer) | Cytotoxicity | 14.4 µg/mL | [4] | |

| Compound 2 | MCF-7 (Breast cancer) | Proliferation | 5.57 - 8.74 | [5] |

| (Magnolol/Honokiol derivative) | HepG2 (Liver cancer) | Proliferation | 5.57 - 8.74 | [5] |

| A549 (Lung cancer) | Proliferation | 5.57 - 8.74 | [5] | |

| BxPC-3 (Pancreatic cancer) | Proliferation | 5.57 - 8.74 | [5] |

Table 2: Anti-inflammatory Activity of Neolignans from Magnolia Species

| Compound | Assay | IC50 (µM) | Reference |

| Honokiol | COX-2 Inhibition | 1.2 - 2.0 µg/mL | [6] |

| Magnolol | COX-2 Inhibition | 1.2 - 2.0 µg/mL | [6] |

| 4'-O-Methylhonokiol | COX-2 Inhibition | 1.2 - 2.0 µg/mL | [6] |

| Houpulin G | Superoxide Anion Generation | 3.54 - 5.48 | [7] |

| Elastase Release | 2.16 - 3.39 | [7] | |

| Houpulin I | Superoxide Anion Generation | 3.54 - 5.48 | [7] |

| Elastase Release | 2.16 - 3.39 | [7] | |

| Houpulin J | Superoxide Anion Generation | 3.54 - 5.48 | [7] |

| Elastase Release | 2.16 - 3.39 | [7] | |

| 2,2'-dihydroxy-3-methoxy-5,5'-di-(2-propenylbiphenyl) | Superoxide Anion Generation | 3.54 - 5.48 | [7] |

| Elastase Release | 2.16 - 3.39 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of neolignan compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (serum-free for incubation step)

-

Solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the neolignan compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Aspirate the culture medium from each well.

-

Add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[8]

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[8]

Protocol for Suspension Cells:

-

Plate the suspension cells in a 96-well plate at a desired density.

-

Treat the cells with various concentrations of the neolignan compound and a vehicle control. Incubate for the desired period.

-

Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the cells.[8]

-

Carefully aspirate the supernatant.

-

Add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Resuspend the cell pellet gently in the MTT solution.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[8]

-

Centrifuge the microplate at 1,000 x g for 5 minutes at 4°C to pellet the formazan crystals.

-

Carefully aspirate the supernatant.

-

Add 100-150 µL of solubilization solvent to each well.[8]

-

Pipette gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm (reference wavelength 630 nm).[8]

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Extraction:

-

Culture cells to 70-80% confluency and treat with neolignan compounds as required.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11]

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[11]

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.[11]

-

Run the gel at 100-120V until the dye front reaches the bottom.[11]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[11]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software.

-

Signaling Pathways and Experimental Workflows

Neolignans from Magnolia species exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Magnolia neolignans.

Caption: MAPK signaling pathway and its modulation by honokiol.

Caption: NF-κB signaling pathway and its inhibition by Magnolia neolignans.

Experimental Workflows

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion

The neolignans isolated from Magnolia species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, particularly in the realms of oncology and inflammation, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide provides a foundational resource for researchers interested in exploring the pharmacological properties of these fascinating compounds. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the translation of these natural products into novel therapeutic agents. As research in this field continues to evolve, a deeper understanding of the structure-activity relationships and mechanisms of action of a wider range of Magnolia neolignans will undoubtedly pave the way for new drug discovery and development endeavors.

References

- 1. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis, Characterization and Biological Evaluation of Magnolol and Honokiol Derivatives with 1,3,5-Triazine of Metformin Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neolignans from North American Magnolia species with cyclooxygenase 2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory neolignans from the roots of Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

4-O-Methylhonokiol: A Technical Guide to its Inverse Agonist Activity at the Cannabinoid Receptor 2 (CB2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-O-Methylhonokiol (4-O-MH), a lignan derived from Magnolia species, and its function as an inverse agonist of the cannabinoid receptor 2 (CB2). The CB2 receptor, a G protein-coupled receptor (GPCR), is a key target in drug discovery, primarily implicated in modulating inflammatory and immune responses. Unlike neutral antagonists that block agonist activity, inverse agonists like 4-O-Methylhonokiol can reduce the basal or constitutive activity of the receptor, offering a distinct therapeutic mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data for 4-O-Methylhonokiol's interaction with the CB2 receptor, as reported in scientific literature.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| 4-O-Methylhonokiol | Human CB2 | 85 ± 10 | [³H]CP55,940 | CHO | |

| 4-O-Methylhonokiol | Human CB1 | >10,000 | [³H]CP55,940 | CHO |

Table 2: Functional Activity (cAMP Accumulation Assay)

| Compound | Receptor | IC₅₀ (nM) | Assay Type | Cell Line | Reference |

| 4-O-Methylhonokiol | Human CB2 | 194 ± 23 | Forskolin-stimulated cAMP accumulation | CHO-hCB2 |

Signaling Pathways

An inverse agonist at the CB2 receptor, such as 4-O-Methylhonokiol, is believed to stabilize the receptor in an inactive conformation. This reduces the basal level of G protein signaling, specifically the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Caption: Signaling pathway of 4-O-Methylhonokiol as a CB2 inverse agonist.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inverse agonist activity of 4-O-Methylhonokiol at the CB2 receptor.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Kᵢ) of 4-O-Methylhonokiol for the CB2 receptor.

Caption: Workflow for determining receptor binding affinity.

Detailed Steps:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor (CHO-hCB2) are prepared.

-

Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled CB1/CB2 agonist [³H]CP55,940 and varying concentrations of the test compound (4-O-Methylhonokiol).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of 4-O-Methylhonokiol that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to measure the ability of 4-O-Methylhonokiol to modulate the activity of adenylyl cyclase and, consequently, the intracellular levels of cyclic adenosine monophosphate (cAMP).

Caption: Workflow for assessing functional inverse agonist activity.

Detailed Steps:

-

Cell Culture: CHO-hCB2 cells are cultured in appropriate media and seeded into microplates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of 4-O-Methylhonokiol.

-

Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable accumulation of intracellular cAMP.

-

Lysis: Following stimulation, the cells are lysed to release the accumulated intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. An increase in cAMP levels in the presence of 4-O-Methylhonokiol, above the levels seen with forskolin alone, indicates inverse agonist activity. The concentration of 4-O-Methylhonokiol that produces 50% of its maximal effect (IC₅₀) is determined.

Conclusion

4-O-Methylhonokiol demonstrates clear inverse agonist activity at the human CB2 receptor, with a notable selectivity over the CB1 receptor. Its ability to reduce the constitutive activity of the CB2 receptor, leading to an increase in intracellular cAMP levels, presents a promising mechanism for the development of novel therapeutics targeting inflammatory and immune-related disorders. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of 4-O-Methylhonokiol and related compounds.

Neuroprotective Effects of 4-O-Methylhonokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Methylhonokiol (4-O-MH), a neolignan compound isolated from the bark of Magnolia officinalis, has emerged as a promising therapeutic agent with significant neuroprotective properties.[1] Its lipophilic nature allows it to cross the blood-brain barrier, a critical attribute for targeting central nervous system disorders.[2][3] This technical guide provides an in-depth overview of the current understanding of the neuroprotective effects of 4-O-MH, focusing on its mechanisms of action, experimental evidence, and relevant signaling pathways. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.

Core Mechanisms of Neuroprotection

4-O-Methylhonokiol exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, combating oxidative stress, and modulating key signaling pathways implicated in neurodegeneration.

Anti-inflammatory Effects

Neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases. 4-O-MH has demonstrated potent anti-inflammatory activity both in vitro and in vivo.[1][4]

-

Inhibition of NF-κB Pathway: 4-O-MH inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1][4] This inhibition prevents the translocation of NF-κB subunits p50 and p65 into the nucleus, thereby downregulating the expression of inflammatory mediators.[4][5]

-

Suppression of Pro-inflammatory Enzymes and Cytokines: By inhibiting the NF-κB pathway, 4-O-MH suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][5] It also reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in response to inflammatory stimuli like lipopolysaccharide (LPS).[5]

Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and is a hallmark of neurodegenerative disorders. 4-O-MH effectively counteracts oxidative stress through multiple mechanisms.

-

Reduction of ROS and Lipid Peroxidation: 4-O-MH treatment has been shown to decrease the levels of ROS and lipid peroxidation products in the brain, protecting neurons from oxidative damage.[6]

-

Enhancement of Antioxidant Defense: The compound boosts the endogenous antioxidant system by increasing the levels of glutathione (GSH), a major cellular antioxidant.[6] It also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

Modulation of Signaling Pathways

4-O-MH's neuroprotective effects are mediated through its interaction with several critical signaling pathways.

-

MAP Kinase Pathway: 4-O-MH has been shown to inactivate the p38 mitogen-activated protein (MAP) kinase pathway, which is involved in cellular stress responses and apoptosis.

-

Cannabinoid Receptor System: 4-O-MH acts as a modulator of the cannabinoid type-2 (CB2) receptor.[7][8] Activation of CB2 receptors, which are upregulated in microglia during neuroinflammation, is associated with anti-inflammatory and neuroprotective effects.[7][8]

-

PPARγ Agonism: 4-O-Methylhonokiol acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[9] Activation of PPARγ has been linked to the suppression of NF-κB activity and subsequent anti-inflammatory and neuroprotective outcomes.[3][9]

Evidence from Preclinical Studies

The neuroprotective potential of 4-O-Methylhonokiol has been extensively investigated in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease Models

In vivo and in vitro studies have consistently demonstrated the efficacy of 4-O-MH in mitigating Alzheimer's-related pathology.

-

Reduction of Amyloid-β (Aβ) Pathology: In mouse models of Alzheimer's disease, oral administration of 4-O-MH has been shown to reduce the accumulation of Aβ1-42 peptides in the brain.[6] This is achieved by decreasing the expression and activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway, and increasing the expression and activity of Aβ-degrading enzymes like neprilysin and insulin-degrading enzyme.[6]

-

Improvement of Cognitive Function: Treatment with 4-O-MH has been shown to ameliorate memory impairment in various Alzheimer's disease mouse models, including those induced by Aβ infusion and in transgenic models.[6]

-

Inhibition of Acetylcholinesterase: 4-O-MH is a potent inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[10] This action may contribute to its memory-improving effects.[10]

Quantitative Data

The following tables summarize the key quantitative data from various studies on the neuroprotective effects of 4-O-Methylhonokiol.

| Parameter | Value | Model System | Reference |

| IC50 for Acetylcholinesterase (AChE) Inhibition | 12 nM | In vitro | [10] |

| IC50 for Nitric Oxide (NO) Generation Inhibition | 9.8 µM | LPS-stimulated RAW 264.7 macrophage cells | [1] |

| Effective Oral Dose for Memory Impairment Amelioration | 0.5 and 1 mg/kg | LPS-induced memory impairment in mice | [5] |

| Effective Oral Dose for Aβ Accumulation Reduction | 1.0 mg/kg | Swedish AβPP AD model (AβPPsw) mice | [6] |

| Brain Concentration after Intraperitoneal Injection | 120.1 - 350.2 pmol/g | Mice (7 hours post-injection of 3-20 mg/kg) | [7] |

Experimental Protocols

This section provides a summary of the key experimental methodologies used in the cited studies. For complete, detailed protocols, please refer to the original publications.

Animal Models and Treatment

-